ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 955966-81-1) is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl group at position 5, an ethoxycarbonyl group at position 4, and a 4-(3-pyridinyl)-1,3-thiazol-2-yl moiety at position 1. Its molecular formula is C₁₅H₁₁F₃N₄O₂S, with a molecular weight of 368.33 g/mol . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridinyl-thiazole moiety may influence target binding affinity .
Properties
IUPAC Name |
ethyl 1-(4-pyridin-3-yl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2S/c1-2-24-13(23)10-7-20-22(12(10)15(16,17)18)14-21-11(8-25-14)9-4-3-5-19-6-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKVULXGLDYXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CN=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Construction of the Pyrazole Ring: The pyrazole ring is often formed by the condensation of hydrazine with a 1,3-dicarbonyl compound.
Coupling of Pyridine and Thiazole: The pyridine moiety is introduced through a coupling reaction with the thiazole intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound targets specific pathways involved in cancer cell proliferation and survival, potentially inhibiting tumor growth.
- Case Study : A study published in Biochemical and Biophysical Research Communications highlighted the efficacy of thiazole derivatives in reducing tumor size in xenograft models. This class of compounds was shown to induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Properties
Research has demonstrated that derivatives of this compound possess antimicrobial activity against various pathogens.
- Mechanism : The thiazole moiety is known for its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways.
- Case Study : In a publication from PubMed Central, a series of thiazole-based compounds were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.
| Application | Activity Type | Reference Source |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Biochemical and Biophysical Research Communications |
| Antimicrobial | Bactericidal effects against E. coli and S. aureus | PubMed Central |
| Anti-inflammatory | Reduction of cytokine levels | Journal of Medicinal Chemistry |
Synthetic Applications
This compound can also be utilized as an intermediate in the synthesis of other bioactive compounds.
Synthesis of Novel Derivatives
Researchers are exploring the modification of this compound to enhance its biological activity or reduce toxicity.
- Example : Modifications at the trifluoromethyl group have been shown to affect the lipophilicity and solubility, impacting the pharmacokinetic properties.
Mechanism of Action
The mechanism of action of ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the heterocyclic rings facilitate interactions with various biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of ethyl pyrazole-4-carboxylate derivatives with variations in substituents on the thiazole and aryl rings. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., -NO₂ in ): Increase polarity and reactivity, making the compound suitable for further functionalization. Halogen Substituents (e.g., -Cl in , -F in ): Enhance binding affinity via halogen bonding and improve metabolic stability. Aromatic Heterocycles (e.g., pyridine in ): Influence solubility and target specificity, particularly in kinase or receptor-binding applications.
Biological Relevance :
- The trifluoromethyl group is a consistent feature across analogs, underscoring its role in improving pharmacokinetic properties .
- Compounds with pyridinyl-thiazole scaffolds (e.g., ) are frequently cited in patents as intermediates for kinase inhibitors or antiviral agents .
Synthetic Utility :
Q & A
Q. What are the key synthetic methodologies for preparing ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or trifluoromethyl-substituted diketones.
- Step 2 : Introduction of the 3-pyridinyl-thiazole moiety through Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (DMF/H₂O) .
- Step 3 : Esterification or functional group interconversion to install the ethyl carboxylate group.
Critical parameters include temperature control (<100°C) to prevent trifluoromethyl group decomposition and chromatographic purification (silica gel, ethyl acetate/hexane) to isolate intermediates .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires synchrotron radiation or high-intensity laboratory sources (Cu-Kα). For refinement:
- Use SHELXL for small-molecule structures due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
- Key metrics: R-factor <5%, wR₂ <10%, and good convergence in Hirshfeld surface analysis.
Example refinement protocol: Space group assignment (e.g., P2₁/c), thermal parameter modeling, and validation via CCDC deposition .
Q. What physicochemical properties are critical for handling this compound in biological assays?
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Core Modifications : Replace the pyridine ring with quinoline (electron-withdrawing groups) or morpholine (hydrogen-bond acceptors) to modulate target binding .
- Substituent Effects : Compare trifluoromethyl (-CF₃) vs. pentafluoroethyl (-C₂F₅) on metabolic stability using CYP450 inhibition assays .
- Data Table : Select analogs and their bioactivity (IC₅₀ in nM):
| Analog Substituent | Target (e.g., Kinase X) | IC₅₀ (nM) |
|---|---|---|
| 3-Pyridinyl-thiazole | 12.3 | |
| 5-Fluoro-pyridinyl-thiazole | 8.7 |
- Methodology : Docking (AutoDock Vina) paired with MMPBSA binding energy calculations .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Contradictions often arise from:
- Assay Conditions : Varying ATP concentrations (e.g., 1 μM vs. 10 μM) in kinase assays.
- Cellular Models : Primary cells vs. immortalized lines (e.g., HepG2 vs. HEK293).
- Solution : Standardize protocols (e.g., Eurofins Panlabs panel) and validate via orthogonal assays (SPR, ITC) .
Q. What are the challenges in optimizing multi-step synthesis for scale-up?
- Intermediate Instability : Thiazole-pyrrole intermediates prone to oxidation; use argon atmosphere and BHT stabilizers .
- Yield Bottlenecks : Low coupling efficiency (~40%) in Suzuki-Miyaura steps; optimize catalyst loading (5 mol% Pd) and ligand (XPhos) .
- Purification : High-polarity byproducts require reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
